
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11ClO4 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid typically involves the chlorination of 2,3-dimethoxyphenylacetic acid. One common method is the reaction of 2,3-dimethoxyphenylacetic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of the desired chlorinated product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The process typically includes the chlorination step followed by purification through crystallization or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenylacetic acids with different functional groups.
科学的研究の応用
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2,3-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
5-Chloro-2-methoxyphenylacetic acid: Contains only one methoxy group, resulting in different chemical properties.
2,5-Dimethoxyphenylacetic acid: Lacks the chlorine substitution, affecting its reactivity and applications.
Uniqueness
2-(5-Chloro-2,3-dimethoxyphenyl)acetic acid is unique due to the presence of both chlorine and methoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in organic synthesis and pharmaceutical research.
特性
分子式 |
C10H11ClO4 |
|---|---|
分子量 |
230.64 g/mol |
IUPAC名 |
2-(5-chloro-2,3-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11ClO4/c1-14-8-5-7(11)3-6(4-9(12)13)10(8)15-2/h3,5H,4H2,1-2H3,(H,12,13) |
InChIキー |
SPWFFMMBZSGHCB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


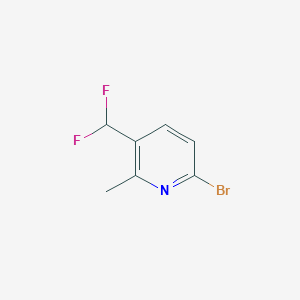
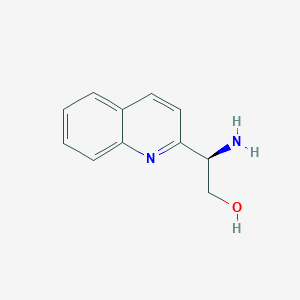
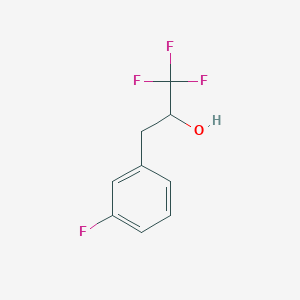
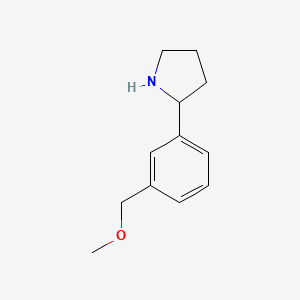
![rac-(1R,6R)-2,5-diazabicyclo[4.2.0]octanedihydrochloride,trans](/img/structure/B13607892.png)
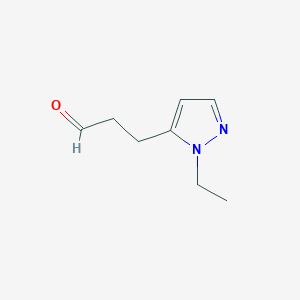
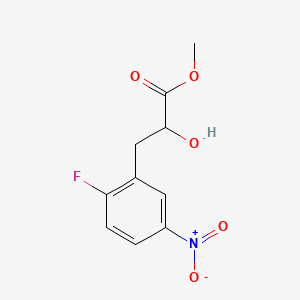
![3-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)(methyl)amino]propanoicacid](/img/structure/B13607922.png)




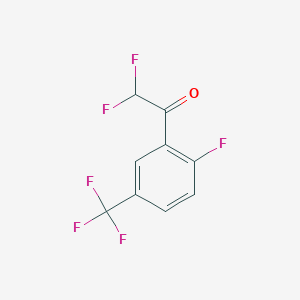
![5-(3-Bromopropyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13607965.png)
